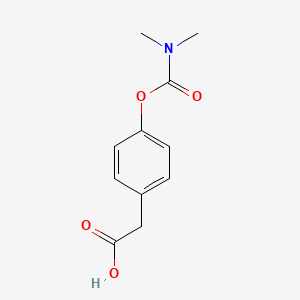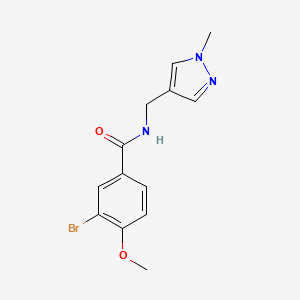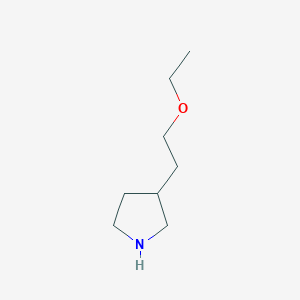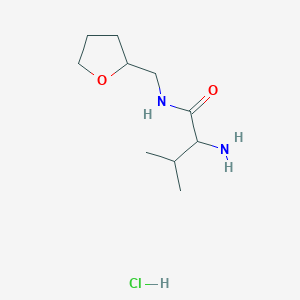
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride
Overview
Description
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉NO₂. It is a derivative of butanamide and contains a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-furanmethanamine and butanamide derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: The compound may find applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]
Butanamide derivatives
Other amino-substituted furan derivatives
Uniqueness: 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride is unique due to its specific structural features, such as the presence of the tetrahydrofuran ring and the amino group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-3-methyl-N-(oxolan-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABAJQDZJOPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)
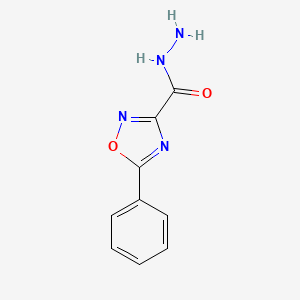
![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)
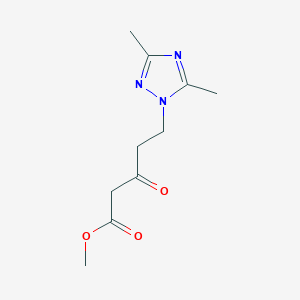
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1394968.png)
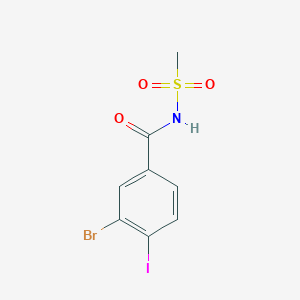

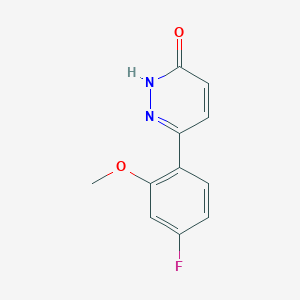
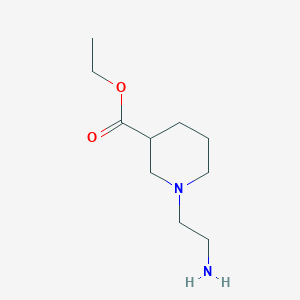
![Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate](/img/structure/B1394978.png)
